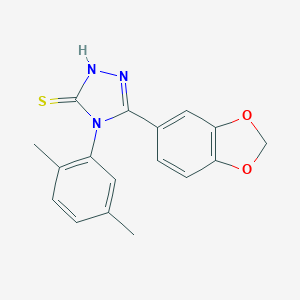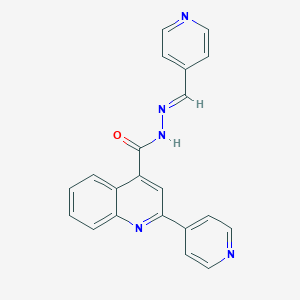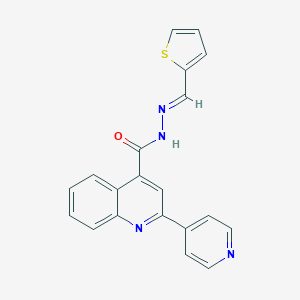
3-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : This compound's derivatives have been synthesized and their crystal structures analyzed. For example, a related compound was synthesized and crystallized, providing insights into the molecular structure and the stability of the crystal structure through hydrogen bonds and supramolecular interactions (Xu et al., 2006).
Medical Research: Cancer Treatment
- Cancer Cell Migration and Growth : Derivatives of this compound have shown effects on cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer cell lines. Some synthesized hydrazones exhibited cytotoxicity against these cancer cell lines, indicating potential as anticancer agents (Šermukšnytė et al., 2022).
Chemical Properties and Analysis
Acidity Constants in Mixtures : The acidity constants of similar 1,2,4-triazole derivatives in ethanol/water mixtures have been determined, contributing to the understanding of acid-base behavior in different solvent environments (Azimi et al., 2008).
Antioxidant and Antimicrobial Properties : Some 1,2,4-triazole derivatives exhibit antioxidant and antimicrobial activities. These properties are crucial for various applications, including drug development and material science (Baytas et al., 2012).
Pharmacological Research
Urease Inhibition and Antioxidant Activity : Certain derivatives have been synthesized and tested for urease inhibition and antioxidant activities, highlighting their potential in medical and agricultural applications (Khan et al., 2010).
Cytotoxic Effects on Immunocompetent Cells : Studies on novel derivatives of this compound have shown significant cytotoxic effects in vitro, suggesting their utility in immunological and cancer research (Mavrova et al., 2009).
properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N3O2S/c1-10-3-4-11(2)13(7-10)20-16(18-19-17(20)23)12-5-6-14-15(8-12)22-9-21-14/h3-8H,9H2,1-2H3,(H,19,23) |
InChI Key |
UUUBHSDLUIDMLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(4-butoxyphenyl)quinolin-4-yl]methanone](/img/structure/B456667.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456668.png)
![5-(5-chlorothiophen-2-yl)-N-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456669.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methylbenzamide](/img/structure/B456671.png)
![Ethyl 5-(dimethylcarbamoyl)-2-({[5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B456672.png)
![3,5-bis(difluoromethyl)-1-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456675.png)
![[5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B456680.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B456682.png)
![2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-7-[4-(4-morpholinyl)benzylidene]-3-[4-(4-morpholinyl)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B456684.png)

![5-(5-chlorothiophen-2-yl)-N-(5-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456687.png)
![N-(2-chlorobenzoyl)-N'-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456690.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][2-(4-ethoxyphenyl)-6-methylquinolin-4-yl]methanone](/img/structure/B456691.png)